molecular formula C13H20FN5 B11757920 1-(2-fluoroethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine

1-(2-fluoroethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine

Cat. No.: B11757920
M. Wt: 265.33 g/mol
InChI Key: PXEUBXFBDCWPGE-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with a fluoroethyl halide (e.g., 2-fluoroethyl bromide) in the presence of a base such as potassium carbonate.

    N-alkylation: The final step involves the N-alkylation of the pyrazole ring with an appropriate alkyl halide (e.g., 1-(2-methylpropyl) bromide) to introduce the desired substituent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyrazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various nucleophiles.

Scientific Research Applications

1-(2-fluoroethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.

    Industrial Applications: It can be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine
  • 1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine
  • {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine

Uniqueness

1-(2-fluoroethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluoroethyl and 2-methylpropyl groups on the pyrazole ring enhances its potential for diverse applications, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C13H20FN5

Molecular Weight

265.33 g/mol

IUPAC Name

1-(2-fluoroethyl)-N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]pyrazol-4-amine

InChI

InChI=1S/C13H20FN5/c1-11(2)9-19-13(3-5-16-19)8-15-12-7-17-18(10-12)6-4-14/h3,5,7,10-11,15H,4,6,8-9H2,1-2H3

InChI Key

PXEUBXFBDCWPGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC=N1)CNC2=CN(N=C2)CCF

Origin of Product

United States

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